6,8-Dichloro-2,7-naphthyridin-1(2H)-one

Description

Molecular Architecture and Crystallographic Properties

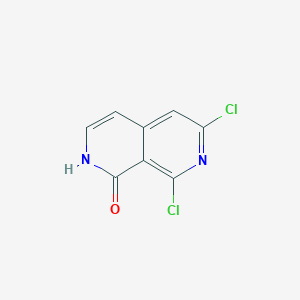

The molecular architecture of 6,8-dichloro-2,7-naphthyridin-1(2H)-one is fundamentally based on the 2,7-naphthyridine bicyclic framework, which represents one of six possible isomeric sub-classes of naphthyridines. The parent 2,7-naphthyridin-1(2H)-one structure exhibits a molecular formula of C8H6N2O and features specific geometric parameters that influence the overall molecular conformation. The introduction of chlorine substituents at the 6 and 8 positions significantly modifies the electronic distribution and molecular geometry compared to the unsubstituted parent compound.

Crystallographic analysis techniques employ X-ray diffraction methods to determine atomic arrangements within ordered crystalline structures. The process begins with crystal formation from the target compound, followed by exposure to X-ray radiation that creates characteristic diffraction patterns corresponding to specific atomic arrangements. For naphthyridine derivatives, crystallization conditions typically require careful optimization of solvent systems, temperature, and concentration parameters to achieve suitable crystal quality for structural determination.

The molecular dimensions and geometric parameters of related naphthyridine compounds provide reference data for understanding the structural features of the dichlorinated derivative. The basic naphthyridine framework maintains specific bond lengths and angles that are characteristic of fused pyridine ring systems. The presence of chlorine substituents introduces additional steric and electronic considerations that influence molecular packing arrangements and intermolecular interactions within crystalline phases.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H4Cl2N2O | |

| Molecular Weight | 215.04 g/mol | |

| Chemical Abstracts Service Number | 950746-21-1 | |

| Parent Framework | 2,7-naphthyridine |

Structure

2D Structure

Properties

IUPAC Name |

6,8-dichloro-2H-2,7-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h1-3H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVWSQSYQQDTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=C(N=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728800 | |

| Record name | 6,8-Dichloro-2,7-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950746-21-1 | |

| Record name | 6,8-Dichloro-2,7-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis and Preparation

The synthesis of 6,8-dichloro-2,7-naphthyridin-1(2H)-one can be achieved through multi-step organic reactions. One approach involves the reaction of 2,6-dichloro-4-((E)-2-(dimethylamino)vinyl)pyridine-3-carbonitrile with concentrated \$$ \text{HCl} \$$ in a sealed tube at elevated temperatures, which leads to the synthesis of related compounds such as 6,8-dichloro-2,7-naphthyridin-1-ol.

Synthesis and Rearrangement of 1,3-Diamino-2,7-naphthyridines

1,3-Diamino-2,7-naphthyridines can be synthesized and rearranged using 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles 1a–c as starting compounds. These compounds react with cyclic amines (pyrrolidine, piperidine, and azepane) in absolute ethanol to form 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines 2a–i . This satisfies the condition of having a cyclic amine at the C-1 position of the 2,7-naphthyridine ring.

Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement

1-Amino-3-oxo-2,7-naphthyridines can be prepared through a Smiles rearrangement, starting from 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1). The reaction of compound 1 with cyclic amines (pyrrolidine and azepane) under mild conditions yields 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines 2a, b . These compounds then react with 2-mercaptoethanol to produce 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles 3a, b .

General Procedure for the Synthesis of Compounds 2b, d–f, h, i

A mixture of compound 1 (10 mmol), the corresponding amine (11 mmol), and triethylamine (1.53 mL, 11 mmol) in absolute ethanol (50 mL) is refluxed for 3 hours. After cooling, water (50 mL) is added, and the resulting crystals are filtered off, washed with water, dried, and recrystallized from ethanol.

Example:

3-Chloro-7-isopropyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile.

Procedure for the Synthesis of Compound 2b

A mixture of compound 1 (2.70 g, 10 mmol), hexamethyleneimine (1.24 mL, 11 mmol), and triethylamine (1.53 mL, 11 mmol) in absolute ethanol (50 mL) is refluxed for 5 hours. After cooling, water (50 mL) is added, and the resulting crystals are filtered off, washed with water, dried, and recrystallized from ethanol.

Resulting Product:

1-Azepan-1-yl-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile.

Spectroscopic Data and Tautomerism

1-Amino-3-oxo-2,7-naphthyridines exhibit lactam-lactim tautomerism. IR spectroscopic data indicates that these compounds exist predominantly in the lactam form in the solid state, showing carbonyl group absorptions at 1636–1638 cm−1, nitrile groups at 2208–2210 cm−1, and NH absorptions in the region 3222–3226 cm−1. NMR spectra confirm the presence of the NH group proton at 10.53–10.86 ppm in solution.

Alkylation of 1-Amino-3-oxo-2,7-naphthyridines

Alkylation of 1-amino-3-oxo-2,7-naphthyridines under basic conditions yields O-alkylated derivatives. The 1H NMR spectra of these derivatives show singlet signals for the OCH2CO and NH groups at 4.69–4.92 ppm and 8.04–10.13 ppm, respectively. IR spectra confirm their structures, showing absorption bands for the nitrile group at 2201–2208 cm−1, the carbonyl group at 1662–1698 cm−1, and the NH group at 3166–3352 cm−1.

Smiles Rearrangement for 1,3-Diamino-2,7-naphthyridines

The Smiles rearrangement is an effective method for synthesizing 1,3-diamino-2,7-naphthyridines. The 1H NMR spectra of compounds 11 show protons of the NH group at 6.40–6.60 ppm, while signals of the OCH2CO group are absent. The 13C NMR spectra also confirm their structure.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2,7-naphthyridin-1(2H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) in solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

Substitution: Formation of 6,8-disubstituted naphthyridines.

Oxidation: Formation of naphthyridine oxides.

Reduction: Formation of dihydro naphthyridines.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₈H₄Cl₂N₂O

- Molecular Weight : 215.04 g/mol

- CAS Number : Not specified in the sources but can be referenced as a derivative of naphthyridine.

The compound exhibits high gastrointestinal absorption and the ability to penetrate the blood-brain barrier, making it a candidate for various biological applications, particularly in pharmacology.

Pharmaceutical Development

One of the primary applications of 6,8-Dichloro-2,7-naphthyridin-1(2H)-one is in pharmaceutical development . The compound has shown significant biological activities that make it a candidate for drug development targeting various diseases:

- Antimicrobial Activity : Research indicates that compounds with naphthyridine structures can inhibit bacterial growth. This suggests that this compound may possess similar properties, potentially serving as a lead compound for developing new antibiotics .

- Cancer Research : The compound's structural characteristics may allow it to act as an inhibitor for specific kinases involved in cancer pathways. For instance, studies on related naphthyridine derivatives have demonstrated their effectiveness against BCR kinase and DDR2 inhibitors for lung cancer treatment .

Synthetic Applications

The synthesis of this compound can be achieved through various methods, which are crucial for producing this compound in laboratory settings. The synthetic pathways often involve reactions that leverage its reactivity towards nucleophiles due to the presence of electron-withdrawing chlorine atoms.

Table 1: Synthetic Methods Overview

| Method | Description |

|---|---|

| Nucleophilic Substitution | Utilizes chlorine atoms for substitution reactions to form derivatives with enhanced biological activity. |

| Condensation Reactions | Combines with other organic compounds to create complex structures potentially useful in medicinal chemistry. |

Biological Interaction Studies

Understanding how this compound interacts with biological systems is essential for evaluating its pharmacokinetic properties and therapeutic potential. Studies focus on its effects on various enzymes and pathways involved in disease mechanisms .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of naphthyridine derivatives similar to this compound. The findings indicated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics.

Case Study 2: Cancer Inhibition

Research on related compounds demonstrated their ability to inhibit key kinases involved in cancer progression. This highlights the potential of this compound as a starting point for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2,7-naphthyridin-1(2H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 6,8-dichloro-2,7-naphthyridin-1(2H)-one and their distinguishing features:

Key Comparisons

Substituent Effects on Bioactivity: The 6,8-dichloro substitution in the target compound enhances electrophilicity and binding affinity for kinase active sites compared to mono-chloro analogs (e.g., 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one) . Replacement of chlorine with a hydroxyl group (e.g., 8-hydroxy-2,7-naphthyridin-2-ium salts) shifts activity toward cholinesterase inhibition due to altered hydrogen-bonding interactions .

Isomer-Specific Activity :

- 2,7-naphthyridine isomers (e.g., this compound) exhibit distinct electronic profiles compared to 1,8-naphthyridines (e.g., 6-chloro-1,8-naphthyridin-2(1H)-one), influencing solubility and target selectivity .

Saturation and Ring Modifications :

- 3,4-Dihydro-2,7-naphthyridin-1(2H)-one features a partially saturated ring, reducing aromaticity and improving bioavailability for MEK inhibition .

Fluorine Substitution :

- The addition of a 5-fluoro group in 6,8-dichloro-5-fluoro-2,7-naphthyridin-1(2H)-one enhances metabolic stability and pharmacokinetic properties .

Research Implications

This compound’s versatility in medicinal chemistry is underscored by its role in generating selective kinase inhibitors. Its analogs highlight the importance of halogen placement, isomerism, and functional group modifications in tuning bioactivity. Future studies should explore hybrid derivatives (e.g., fluoro-chloro combinations) to optimize drug-like properties .

Biological Activity

6,8-Dichloro-2,7-naphthyridin-1(2H)-one is a heterocyclic compound recognized for its diverse biological activities and potential applications in pharmacology. Its unique structure, characterized by two chlorine substituents at positions 6 and 8 of the naphthyridine ring, enhances its interaction with various biological targets. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

- Chemical Formula : C₈H₄Cl₂N₂O

- Molecular Weight : 215.04 g/mol

- CAS Number : 1175559-45-1

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Enzyme Inhibition :

- CYP1A2 Inhibition : The compound has been shown to inhibit the CYP1A2 enzyme, which plays a crucial role in drug metabolism and the activation of procarcinogens.

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly when used in combination with other agents.

-

Neuropharmacological Effects :

- The ability to penetrate the blood-brain barrier indicates potential applications in treating neurological disorders.

-

Antimicrobial Properties :

- Structural similarities to known antibiotics suggest that this compound may possess antimicrobial activity, warranting further investigation into its efficacy against various bacterial strains.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

- Cyclization Reactions : Utilizing starting materials such as chlorinated anilines and appropriate reagents to facilitate cyclization.

- Rearrangement Techniques : Employing rearrangement reactions to yield the desired naphthyridine structure .

Table 1: Summary of Biological Activity Studies

Case Study Analysis

In a recent study published in MDPI, researchers explored the compound's interaction with various biological enzymes and pathways. The findings indicated that modifications to the naphthyridine core could enhance its inhibitory effects on specific targets related to cancer progression .

Furthermore, a collaborative virtual screening identified derivatives of naphthyridines that demonstrated sub-micromolar potency against kinetoplastid parasites, suggesting broader applications in infectious disease treatment .

Q & A

Basic Research Questions

Q. How can synthesis conditions for 6,8-dichloro-2,7-naphthyridin-1(2H)-one be optimized using halogenating agents?

- Methodology : The compound can be synthesized via halogenation of its hydroxyl precursor. Phosphorus oxychloride (POCl₃) is a key reagent for introducing chlorine atoms at the 6- and 8-positions. Reaction conditions (e.g., temperature, stoichiometry) should be optimized: POCl₃ (1.5–2.0 equivalents) at 130°C under reflux for 6–8 hours yields high conversion rates. Post-reaction quenching with ice water and neutralization with NaHCO₃ ensures isolation of the product .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodology : Combine X-ray crystallography with spectroscopic methods. Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of regiochemistry and hydrogen-bonding patterns. Pair this with ¹H/¹³C NMR (e.g., characteristic downfield shifts for Cl-substituted carbons at δ ~140–150 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. The SHELX suite is widely used for refining crystallographic data .

Q. How do reaction conditions influence the substitution patterns of chloro groups in naphthyridine derivatives?

- Methodology : Reactivity depends on solvent polarity and nucleophile strength. For example, alcoholysis of 1,3,6,8-tetrachloro-2,7-naphthyridine in methanol selectively replaces the 1- and 3-chloro groups, yielding 3,6-dichloro-1,8-dimethoxy derivatives. Use polar aprotic solvents (e.g., DMF) with alkoxide nucleophiles for controlled substitution .

Advanced Research Questions

Q. How can researchers address contradictory data in synthetic yields or regioselectivity?

- Methodology : Employ statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, reagent ratios). For example, conflicting reports on POCl₃ efficiency may arise from trace moisture; rigorous drying of reactants/solvents (e.g., molecular sieves) improves reproducibility. Cross-validate results with computational methods (DFT calculations for transition-state energetics) .

Q. What strategies enhance regioselectivity in electrophilic substitution reactions on 2,7-naphthyridine scaffolds?

- Methodology : Direct substitution using bulky directing groups (e.g., tert-butyl) at specific positions can block undesired sites. Alternatively, leverage steric and electronic effects: Chlorine’s electron-withdrawing nature deactivates the 6- and 8-positions, making the 3-position more reactive toward amination (e.g., NH₃ in isopropanol at 110°C) .

Q. How can structural modifications of this compound improve its biological activity as a kinase inhibitor?

- Methodology : Introduce substituents at the 3-position to enhance binding affinity. For example, aryl groups (e.g., phenyl, quinoline) improve interactions with hydrophobic kinase pockets. Use Suzuki-Miyaura coupling with diaryliodonium salts for regioselective arylation. Validate activity via enzyme assays (e.g., MET/AXL kinase inhibition) and molecular docking studies .

Q. What heterocyclic substrates are viable precursors for synthesizing fused 2,7-naphthyridine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.